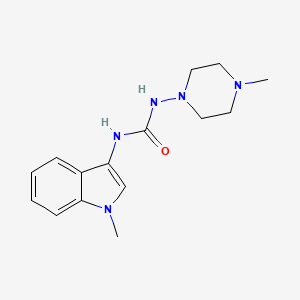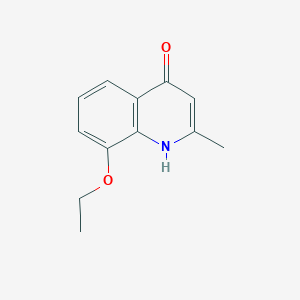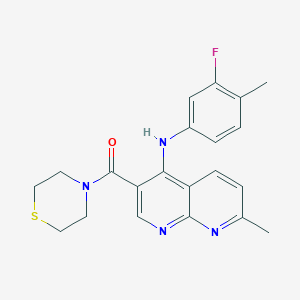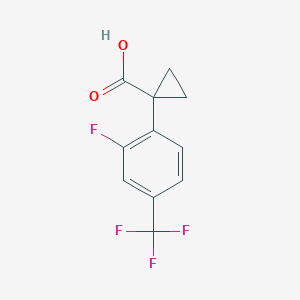![molecular formula C20H18ClN3O3S B2486961 N-(2-(4-氯苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2,3-二甲氧基苯甲酰胺 CAS No. 361166-99-6](/img/structure/B2486961.png)
N-(2-(4-氯苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2,3-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是对化合物 N-(2-(4-氯苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2,3-二甲氧基苯甲酰胺在科学研究中的应用的综合分析:
抗癌活性
该化合物在抑制各种癌细胞系的增殖方面显示出潜力。其结构使其能够与特定的细胞通路相互作用,从而导致癌细胞凋亡(程序性细胞死亡)。研究表明,它可以通过破坏细胞周期和诱导细胞死亡,对乳腺癌和肺癌细胞特别有效 .
抗菌特性
该化合物对多种细菌和真菌病原体表现出显着的抗菌活性。其机制涉及破坏微生物的细胞膜完整性,导致细胞裂解和死亡。 这使其成为开发新型抗生素的有希望的候选者,尤其是在抗生素耐药性不断上升的情况下 .
抗炎作用
研究表明,该化合物可以通过抑制促炎细胞因子的产生来减少炎症。它通过阻断炎症反应中涉及的特定信号通路来实现这一点。 这种特性对于治疗类风湿性关节炎和炎症性肠病等慢性炎症性疾病很有价值 .
抗病毒活性
据发现,该化合物具有抗病毒特性,特别是针对 RNA 病毒。它通过抑制病毒生命周期所需的关键酶来干扰病毒复制。 这使其成为开发流感和肝炎等病毒感染治疗方法的潜在候选者 .
神经保护作用
研究表明,该化合物可以保护神经元免受氧化应激和凋亡。它通过调节氧化应激通路和增强神经保护蛋白的表达来实现这一点。 这种特性与阿尔茨海默病和帕金森病等神经退行性疾病特别相关 .
抗氧化活性
该化合物表现出强抗氧化活性,有助于清除自由基和减少氧化应激。 这种活性有利于预防细胞损伤和衰老,使其成为抗衰老疗法和补充剂的潜在候选者 .
抗糖尿病潜力
初步研究表明,该化合物可以提高胰岛素敏感性并降低血糖水平。它通过调节胰岛素信号通路和增强细胞对葡萄糖的摄取来发挥作用。 这使其成为开发新型糖尿病治疗方法的有希望的候选者 .
抗疟疾活性
该化合物对疟原虫物种(引起疟疾的寄生虫)显示出功效。它通过抑制寄生虫生存所需的关键酶来破坏寄生虫的生命周期。 这使其成为开发新型抗疟疾药物的潜在候选者 .
作用机制
Target of Action
The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is the mitochondrial respiration process in fungi . This compound acts as a quinone outside inhibitor (QoI), which is a type of fungicide .
Mode of Action
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide interacts with its targets by inhibiting mitochondrial respiration . It achieves this by blocking electron transfer within the respiratory chain . This disruption in electron transfer leads to a cessation of important cellular biochemical processes, effectively stopping fungal growth .
Biochemical Pathways
The action of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide affects the mitochondrial respiration pathway . By inhibiting this pathway, it disrupts the energy production in the fungal cells, leading to their death .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
Result of Action
The molecular and cellular effects of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide’s action result in the cessation of fungal growth . By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide. For instance, it has been used widely in agriculture, particularly in the Upper Midwest of the United States . Resistant populations have been identified in various regions, suggesting that geographical and environmental factors can influence its efficacy .
属性
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-17-5-3-4-14(18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)13-8-6-12(21)7-9-13/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPGBIYIKZKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)
![5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2486882.png)
![3'-(3-Chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2486887.png)

![N-(4-chlorophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)
![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)



![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)

